molecular formula C23H30N2O4 B3026189 Speciogynine CAS No. 4697-67-0

Speciogynine

Numéro de catalogue: B3026189
Numéro CAS: 4697-67-0
Poids moléculaire: 398.5 g/mol
Clé InChI: LELBFTMXCIIKKX-CYSPOEIOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Speciogynine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is one of several diastereomers of mitragynine, which is the primary active alkaloid in kratom. This compound is known for its unique pharmacological properties and has been the subject of various scientific studies due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of speciogynine typically involves the use of commercially available starting materials. One common synthetic route includes the use of an organocatalytic anti-selective Michael reaction followed by bioinspired transformations. This method allows for the asymmetric total synthesis of this compound within 12 steps, achieving a total yield of over 11% .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from the leaves of Mitragyna speciosa. Techniques such as solvent extraction, rapid solvent extraction, and ultrasound-assisted extraction are commonly employed to isolate this compound with high purity .

Analyse Des Réactions Chimiques

Pictet–Spengler Cyclization

  • Conditions : Thiourea catalyst (e.g., Takemoto’s catalyst), 4-methoxy-α-cyanotryptamine, secologanin derivative.

  • Outcome : Forms the tetracyclic indole core with >90% enantiomeric excess .

Desilylation and Skeletal Rearrangement

  • Conditions : Tetrabutylammonium fluoride (TBAF), acetic acid, THF at −20°C.

  • Mechanism : Removal of a silyl group generates an enamine intermediate, which undergoes bioinspired rearrangements to form the corynantheine skeleton .

Stereoselective Reduction

  • Conditions : Sodium triacetoxyborohydride (NaBH(OAc)₃) in a one-pot protocol.

  • Outcome : Thermodynamically controlled protonation at C-20 ensures the R-configuration of this compound, distinguishing it from mitragynine’s S-configuration .

E1cB Elimination

  • Conditions : tert-Butoxide (t-BuOK) in DMF.

  • Role : Eliminates the C-17 methoxy group to finalize the alkaloid’s structure .

Stereochemical Considerations

  • C-20 Epimerization : The configuration at C-20 (R in this compound vs. S in mitragynine) is controlled by kinetic vs. thermodynamic reduction. NaBH(OAc)₃ favors the R-epimer, while PtO₂-catalyzed hydrogenation yields the S-epimer .

  • NOESY Analysis : Absence of NOE cross-peaks between H-15 and H-20 confirms the β-orientation of H-20 in this compound, contrasting mitragynine’s α-orientation .

Comparative Reactivity with Mitragynine

Reaction Parameter This compound Mitragynine
C-20 Configuration R (thermodynamic control)S (kinetic control)
Reduction Conditions NaBH(OAc)₃, one-potPtO₂, H₂ atmosphere
Synthetic Yield 26% over 11 steps 16% over 11 steps
Opioid Receptor Activity Weak antagonist (MOR, KOR) Partial agonist (MOR), antagonist (KOR)

Oxidation and Functionalization

While direct oxidation of mitragynine yields 7-hydroxymitragynine, this compound’s C-20 configuration limits analogous reactivity. Masking the N-4 nitrogen with trifluoroacetic acid (TFA) during oxidation suppresses undesired side reactions, highlighting its stability under acidic conditions .

Spectroscopic Characterization

  • NMR Signatures : Key differences include:

    • ¹H NMR : δ 3.82 (s, 3H, C-22 OCH₃), δ 5.70 (d, J = 10.0 Hz, H-17) .

    • NOESY : Cross-peaks between H-3 and H-15 confirm α-orientation of H-3 .

Metabolic Pathways

This compound undergoes hepatic metabolism via:

  • Monooxidation : Primarily at C-9 or C-17.

  • O-Demethylation : Catalyzed by CYP2C19 and CYP3A4, yielding 9-O-desmethylthis compound (gambirine) .

Applications De Recherche Scientifique

Chemical Structure and Pharmacological Properties

Speciogynine is classified as an indole alkaloid, structurally related to mitragynine and other kratom alkaloids. Its chemical structure allows it to interact with various neurotransmitter systems, primarily the opioid receptors. Research indicates that this compound exhibits antinoceptive effects, making it a candidate for pain management therapies.

Table 1: Comparison of Alkaloids from Mitragyna speciosa

AlkaloidStructure TypePrimary EffectsBinding Affinity (MOR)
MitragynineIndoleAnalgesic, stimulant198 ± 30 nM
This compoundIndoleAntinociceptive116 ± 36 nM
SpeciociliatineIndoleOpioid agonist54.5 ± 4.4 nM

Pharmacological Applications

  • Pain Relief :
    This compound has been shown to provide significant pain relief in animal models. In studies involving C3H/HEJ mouse sarcoma cells, it demonstrated antinociceptive properties comparable to traditional opioids but with a potentially lower risk of addiction and side effects associated with conventional opioid use .
  • Stimulant Effects :
    At lower doses, this compound may exhibit stimulant-like effects similar to caffeine. This dual action—providing both analgesic and stimulant effects—makes it a unique candidate for treating conditions that require pain management without sedation .
  • Potential for Abuse :
    Unlike many opioids, the abuse potential of this compound appears to be lower. Research suggests that at typical consumption levels, it does not significantly interfere with daily activities or social interactions . This characteristic could position it as a safer alternative in pain management strategies.

Table 2: Binding Affinities of Kratom Alkaloids

AlkaloidMu Opioid Receptor (MOR) Affinity (nM)
This compound116 ± 36
Mitragynine198 ± 30
Speciociliatine54.5 ± 4.4

Case Studies

  • Animal Models :
    In various studies involving rodent models, this compound was administered to evaluate its analgesic properties. Results indicated a significant reduction in pain responses comparable to morphine but with fewer side effects such as respiratory depression .
  • Human Metabolism Studies :
    Research on the metabolism of this compound in humans revealed that it undergoes extensive processing in the liver, which could influence its efficacy and safety profile when consumed in kratom products . Understanding these metabolic pathways is essential for predicting potential drug interactions and optimizing therapeutic use.
  • Comparative Efficacy :
    Comparative studies between this compound and other kratom alkaloids have illustrated its unique position within the pharmacological landscape of kratom derivatives. While mitragynine shows stronger binding at MOR, this compound's profile suggests a balanced effect that may reduce the likelihood of dependency .

Mécanisme D'action

Speciogynine exerts its effects primarily through its interaction with serotonin receptors, specifically 5-HT1A and 5-HT2B receptors. The compound’s binding to these receptors modulates the release of neurotransmitters, leading to its observed pharmacological effects. Additionally, this compound has been shown to interact with opioid receptors, contributing to its analgesic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Speciogynine is closely related to other indole alkaloids found in Mitragyna speciosa, including:

Uniqueness

What sets this compound apart from its similar compounds is its distinct stereochemical configuration, which leads to different bioactivity and receptor binding profiles. This uniqueness makes this compound a valuable compound for scientific research and potential therapeutic applications.

Activité Biologique

Speciogynine is an indole alkaloid derived from the leaves of Mitragyna speciosa, commonly known as kratom. This compound has garnered attention for its potential therapeutic properties and its role in modulating biological activity, particularly in relation to opioid receptors. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a diastereomer of mitragynine, sharing structural similarities but differing in its pharmacological profile. The stereochemical conformation of this compound influences its interaction with various receptors, particularly the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR).

Pharmacological Effects

Opioid Receptor Activity

This compound exhibits partial agonistic activity at the MOR, which is significant for its analgesic properties. Research indicates that it has a lower binding affinity compared to mitragynine but retains some efficacy in pain relief:

  • Binding Affinity : this compound has been shown to have a binding affinity of approximately 54.5 nM at the MOR, which is three times higher than that of mitragynine .
  • Antinociceptive Effects : In animal studies, this compound demonstrated antinociceptive effects comparable to morphine in hot plate assays, indicating its potential as an analgesic agent .

Metabolism and Pharmacokinetics

The metabolism of this compound involves various pathways, primarily monooxidation and O-demethylation. Studies show that:

  • Oral Bioavailability : this compound has an oral bioavailability reported at around 20% in rats .
  • Clearance Rates : The clearance rate for this compound is approximately 0.7 L/hr/kg, which is lower than that of mitragynine (1.3 L/hr/kg) .

Case Studies

Several case studies have highlighted both the therapeutic potential and adverse effects associated with kratom use, including this compound:

  • Chronic Use : A study documented a case where a patient experienced cholestatic hepatitis after prolonged kratom use, emphasizing the need for caution in chronic consumption .
  • Therapeutic Applications : In preclinical studies, kratom alkaloids including this compound have been investigated for their potential to reduce alcohol consumption without producing significant addictive behaviors .

Comparative Analysis

The following table summarizes the pharmacological profiles of key kratom alkaloids, including this compound:

AlkaloidMu-Opioid Receptor Affinity (nM)Antinociceptive PotencyOther Effects
Mitragynine40HighEuphoria, potential for addiction
This compound54.5ModerateReduced alcohol intake
7-Hydroxymitragynine20Very HighStrong analgesic effects

Propriétés

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-CYSPOEIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318037
Record name Speciogynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-67-0
Record name Speciogynine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4697-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Speciogynine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Speciogynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPECIOGYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB185OF16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Speciogynine
Reactant of Route 2
Speciogynine
Reactant of Route 3
Speciogynine
Reactant of Route 4
Speciogynine
Reactant of Route 5
Speciogynine
Reactant of Route 6
Speciogynine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.